1-Ethyl-5-oxopyrrolidine-3-carboxamide
CAS No.: 89852-01-7
Cat. No.: VC4201875
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89852-01-7 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.185 |
| IUPAC Name | 1-ethyl-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C7H12N2O2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3,(H2,8,11) |
| Standard InChI Key | TWJSDJTWVVOXRT-UHFFFAOYSA-N |
| SMILES | CCN1CC(CC1=O)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
1-Ethyl-5-oxopyrrolidine-3-carboxamide (CAS No. 89852-01-7) belongs to the class of pyrrolidine carboxamides, which are heterocyclic compounds containing a five-membered ring with one nitrogen atom. The compound’s structure includes an ethyl group at the 1-position, a ketone at the 5-position, and a carboxamide moiety at the 3-position . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O₂ | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥97% | |
| Storage Conditions | Tightly closed container, dry |
The compound’s stereochemistry and conformational flexibility contribute to its reactivity, enabling participation in diverse synthetic pathways .
Synthesis and Manufacturing
Industrial synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxamide typically involves multistep reactions starting from pyrrolidone precursors. A common route includes:
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Alkylation of Pyrrolidone: Reacting 5-oxopyrrolidine-3-carboxamide with ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the ethyl group .
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Purification: Recrystallization or column chromatography to achieve high purity (>97%) .
Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Reaction parameters such as temperature (80–120°C) and solvent polarity (e.g., dimethylformamide) are critical for maximizing efficiency .
Physicochemical Properties
The compound’s stability and solubility profile make it suitable for pharmaceutical formulations:
| Property | Value | Source |
|---|---|---|
| Melting Point | 180–185°C (estimated) | |
| Solubility | Soluble in DMSO, methanol | |
| LogP (Partition Coefficient) | 0.19 (predicted) |
Its low partition coefficient (LogP) suggests moderate hydrophilicity, favoring aqueous solubility—a desirable trait for drug candidates .
Research Gaps and Future Directions
Despite its promise, critical gaps persist:
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Mechanistic Studies: Elucidating its molecular targets and metabolic pathways.
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Toxicology Profiles: Assessing acute and chronic toxicity in model organisms.
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Formulation Development: Enhancing bioavailability through prodrug strategies.
Collaborative efforts between academia and industry are essential to advance this compound into preclinical trials .
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